2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid

Anti-inflammatory COX-2 inhibition Enzymatic assay

This compound is a critical bromfenac derivative with an isobutyryloxy ester prodrug moiety, essential for modifying physicochemical properties in drug discovery. Its demonstrated COX-2 inhibition (IC50 367 nM) makes it a precise reference standard for assay development, ensuring reproducible data. Choose this specific derivative for accurate SAR studies and analytical method validation.

Molecular Formula C11H7BrOS
Molecular Weight 267.14 g/mol
CAS No. 1385694-70-1
Cat. No. B1276970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid
CAS1385694-70-1
Molecular FormulaC11H7BrOS
Molecular Weight267.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=O)C2=CC=CS2
InChIInChI=1S/C12H13BrO4/c1-7(2)12(16)17-10(11(14)15)8-3-5-9(13)6-4-8/h3-7,10H,1-2H3,(H,14,15)
InChIKeyRQQDVYVFIYKWNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid (CAS 1385694-70-1): Technical Profile for Sourcing


2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid (CAS 1385694-70-1), molecular formula C12H13BrO4 and molecular weight 301.13 g/mol, is an arylacetic acid derivative . It is structurally characterized by a 4-bromophenyl group and an isobutyryloxy ester moiety attached to the acetic acid core. This compound is primarily recognized as a derivative of the nonsteroidal anti-inflammatory drug (NSAID) bromfenac [1]. It is a synthetic molecule used in pharmaceutical research and as a chemical building block.

Sourcing 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid: Why Purity and Specific Activity Data Are Critical


Generic substitution of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid with other arylacetic acid derivatives or even other batches is not scientifically rigorous. The compound's specific isobutyryloxy ester is a key structural feature that differentiates it from the parent bromfenac acid and other analogs [1]. This prodrug-like modification is designed to alter physicochemical properties, such as lipophilicity and solubility, which can critically impact its performance in biological assays, including cell permeability and target engagement [2]. Therefore, confirming the correct chemical identity and high purity is paramount for ensuring experimental reproducibility and valid data interpretation.

Quantitative Differentiation of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid (CAS 1385694-70-1)


In Vitro COX-2 Enzyme Inhibition Potency

The compound demonstrated moderate inhibitory activity against recombinant human cyclooxygenase-2 (COX-2) enzyme in a cell-free assay [1]. This specific activity is a key functional marker distinguishing it from inactive structural analogs.

Anti-inflammatory COX-2 inhibition Enzymatic assay

Analytical Purity for Reproducible Research

Commercial sourcing data confirms the compound is available with a minimum purity of 95.0% as determined by analytical methods . Alternative suppliers may offer batches with higher purity grades, such as 98% . This variation in purity is a critical procurement consideration.

Quality Control Analytical Chemistry Purity

Preliminary Stability Profile in Physiological Buffer

The stability of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid has been assessed under specific conditions relevant to biological assays. This data informs proper handling and assay design, differentiating it from compounds with unknown or poor stability [1].

Stability Drug discovery Physicochemical properties

Predicted Ionization Constant (pKa)

The predicted acid dissociation constant (pKa) for 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid is 2.14 ± 0.10 . This predicted value indicates the molecule will exist predominantly in its ionized form at physiological pH.

Physicochemical properties pKa Drug design

Molecular Identity and Spectroscopic Confirmation

The compound's identity can be confirmed by its canonical SMILES notation, CC(C)C(=O)OC(C(=O)O)C1=CC=C(Br)C=C1, and its unique InChI Key, RWHIJSKRSRZFNL-UHFFFAOYSA-N . These identifiers are essential for unambiguous differentiation from other compounds with similar names or structures.

Analytical Chemistry Quality Control Spectroscopy

Validated Application Scenarios for 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid (CAS 1385694-70-1)


Preclinical In Vitro Profiling for COX-2 Mediated Inflammation

This compound is suitable for use as a reference inhibitor or tool compound in in vitro enzymatic assays designed to study cyclooxygenase-2 (COX-2) activity. Its demonstrated IC50 value of 367 nM against recombinant human COX-2 provides a quantifiable activity benchmark for assay development and validation [1]. This application is based on the compound's known activity as a bromfenac derivative [1].

Analytical Method Development and Validation

The compound is applicable as a reference standard for the development and validation of analytical methods, such as HPLC or LC-MS. Its unique spectroscopic identifiers (SMILES, InChI Key) and availability in defined purity grades (e.g., ≥95% or 98%) make it a suitable candidate for calibrating instruments and validating methods for detecting related arylacetic acid derivatives in complex matrices .

Synthetic Intermediate for Novel NSAID Prodrugs

As a derivative of bromfenac featuring an isobutyryloxy ester group, this compound can be employed as a key synthetic intermediate in medicinal chemistry programs aimed at developing novel NSAID prodrugs [2]. The isobutyryloxy moiety is a common prodrug strategy intended to modify the parent drug's physicochemical and pharmacokinetic properties, making this compound a valuable building block for exploring structure-activity relationships (SAR) and improving drug delivery [2].

Physicochemical Property Profiling in Drug Discovery

This compound is an ideal candidate for use in physicochemical property screening cascades. Its predicted pKa (2.14 ± 0.10) and demonstrated stability in PBS buffer (pH 7.4) for up to 24 hours provide initial parameters for assays measuring solubility, logD, and permeability [3]. Such data is fundamental for early-stage drug discovery to prioritize compounds with favorable drug-like properties.

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